molecular formula C6H5BrO2 B2870110 5-Bromo-4-methylfuran-2-carbaldehyde CAS No. 1368361-17-4

5-Bromo-4-methylfuran-2-carbaldehyde

Cat. No.: B2870110
CAS No.: 1368361-17-4
M. Wt: 189.008
InChI Key: MRBPTPZVRAXMAR-UHFFFAOYSA-N
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Description

Its structure features a reactive aldehyde group at the 2-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . The compound’s molecular weight is approximately 189.01 g/mol (calculated from C₆H₅BrO₂).

Properties

IUPAC Name

5-bromo-4-methylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBPTPZVRAXMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368361-17-4
Record name 5-bromo-4-methylfuran-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylfuran-2-carbaldehyde typically involves the bromination of 4-methylfuran-2-carbaldehyde. The reaction is carried out by adding a bromine solution in 1,2-dichloroethane to a mixture of 4-methylfuran-2-carbaldehyde and a suitable catalyst. The mixture is then heated to reflux for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-methylfuran-2-carbaldehyde is an organic compound with a bromine atom at the 5-position and a methyl group at the 4-position of the furan ring, along with an aldehyde functional group. It has a molecular formula of C6H5BrO2C_6H_5BrO_2 and a molecular weight of 189.01 g/mol. This compound is a furan derivative, a class of five-membered aromatic heterocycles containing oxygen, making it significant in organic chemistry because of its reactivity and adaptability in forming various derivatives.

Scientific Research Applications

This compound's unique structure gives it distinct chemical properties, making it valuable in scientific applications, especially in medicinal chemistry and organic synthesis.

  • Condensation Reactions The aldehyde group can participate in condensation reactions with amines and hydrazines to form imines and hydrazones.
  • Building Block 5-Bromo-2-furaldehyde is a versatile building block in chemical synthesis because of its unique properties and reactivity . Its aromatic furan ring provides a stable framework for modifications, allowing for the incorporation of different functional groups and substitutions . The bromine substituent allows for synthetic transformations, such as nucleophilic substitution, palladium-catalyzed coupling reactions, and oxidative transformations. These reactions enable chemists to tailor the structure and properties of the resulting compounds for specific applications in drug discovery, agrochemicals, materials science, and other fields .
  • Electrically Conductive Materials 5-methylfuran-2-carbaldehyde can be used in the synthesis of poly(2,5-furan-diylvinylene), an organic semiconductor with long-lasting stability in the presence of air and water .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylfuran-2-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-4-methylfuran-2-carbaldehyde with other halogenated furan/thiophene carbaldehydes and derivatives, emphasizing molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
This compound C₆H₅BrO₂ 189.01 5-Br, 4-Me, 2-CHO Not specified Intermediate for heterocyclic synthesis; potential use in drug discovery
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde C₁₁H₆BrFO₂ 269.07 5-(4-Br-2-F-Ph), 2-CHO 444284-83-7 Research applications; offered in bulk for synthesis
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde C₁₁H₆BrClO₂ 285.52 5-(4-Br-2-Cl-Ph), 2-CHO 874592-31-1 Pharmaceutical intermediate; used in medicinal chemistry
5-(4-Bromophenyl)furan-2-carbaldehyde C₁₁H₇BrO₂ 251.08 5-(4-Br-Ph), 2-CHO 20005-42-9 Building block for organic electronics or ligands
5-Bromo-4-phenylthiophene-2-carbaldehyde C₁₁H₇BrOS 267.14 5-Br, 4-Ph (thiophene core), 2-CHO 1138326-95-0 Thiophene analog; sulfur atom enhances electronic properties for materials science
5-Bromo-4-butylthiophene-2-carbaldehyde C₉H₁₁BrOS 247.15 5-Br, 4-Bu (thiophene core), 2-CHO 305800-44-6 Predicted high density (1.431 g/cm³); potential use in liquid crystals
4-Bromo-5-methylthiophene-2-carbaldehyde C₆H₅BrOS 205.07 4-Br, 5-Me (thiophene core), 2-CHO 29421-75-8 Used in organic electronics; room-temperature stable

Key Observations:

Substituent Effects :

  • Halogen Position : Bromine at the 5-position (furan) versus 4-position (thiophene) alters steric and electronic properties. For example, phenyl-substituted furans (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde ) exhibit extended conjugation, enhancing suitability for optoelectronic applications .
  • Heteroatom Differences : Thiophene derivatives (e.g., 5-Bromo-4-phenylthiophene-2-carbaldehyde ) have sulfur atoms, which increase electron density and thermal stability compared to furan analogs .

Functional Group Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., forming Schiff bases) or condensations. However, electron-withdrawing substituents (e.g., bromine) may reduce aldehyde reactivity compared to non-halogenated analogs .

Applications :

  • Pharmaceuticals : Phenyl-substituted furans (e.g., 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde ) are prioritized in drug synthesis due to bioisosteric compatibility with aromatic pharmacophores .
  • Materials Science : Thiophene derivatives are favored in organic semiconductors due to sulfur’s electron-rich nature .

Research Findings and Trends

  • Synthetic Utility : Brominated furans and thiophenes are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles .
  • Challenges : Bromine’s steric bulk in This compound may hinder reactions at the 4-methyl position, necessitating optimized catalytic conditions .

Biological Activity

5-Bromo-4-methylfuran-2-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and application in medicinal chemistry, highlighting key findings from recent studies.

This compound is characterized by the presence of a bromine atom and an aldehyde functional group attached to a furan ring. Its molecular formula is C6H5BrO2C_6H_5BrO_2 with a molecular weight of approximately 189.01 g/mol. The structure contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting their proliferation.
  • Antiproliferative Effects : In vitro studies have revealed that this compound has antiproliferative effects on cancer cell lines. Its activity as a G protein-coupled receptor (GPCR) agonist suggests that it may influence signaling pathways related to cell growth and apoptosis .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessTarget Organisms/Cells
AntibacterialSignificantVarious Gram-positive and Gram-negative bacteria
AntiproliferativeModerate to HighCancer cell lines (e.g., LNCaP, T47-D)
GPCR AgonistPotentially ModulatoryInvolved in inflammation and metabolism

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions, including:

  • Aldol Condensation : This method involves the condensation of furan derivatives under acidic or basic conditions, allowing for the formation of complex structures with desirable biological properties .
  • Functionalization Reactions : The compound can also be synthesized by bromination followed by formylation, utilizing reagents such as phosphorus oxybromide (POBr) and formic acid .

Table 2: Synthesis Methods

MethodConditionsYield (%)
Aldol CondensationAcidic catalyst at elevated temperaturesUp to 76%
Bromination + FormylationUse of POBr and formic acidVaries

Antimicrobial Studies

A study conducted on the antibacterial properties of this compound involved synthesizing derivatives and testing their efficacy against specific bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting avenues for developing new antimicrobial agents.

Antiproliferative Studies

In another study focusing on cancer therapy, this compound was evaluated for its cytotoxic effects on hormone-dependent cancer cell lines. The compound was found to induce apoptosis in T47-D cells at concentrations as low as 10 µM, highlighting its potential role in cancer treatment strategies .

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